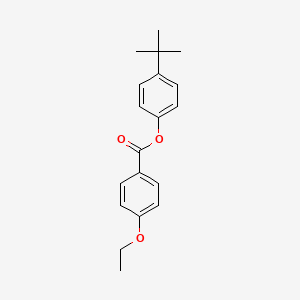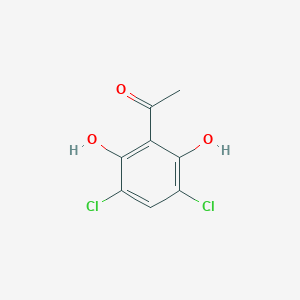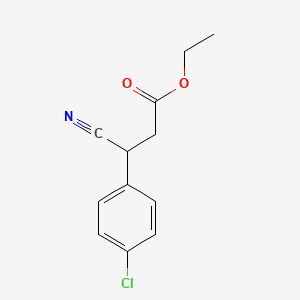
7-Ethylidenetridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylidenetridecane is an organic compound with the molecular formula C15H30 It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with an ethylidene group attached at the seventh carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylidenetridecane typically involves the alkylation of tridecane with ethylidene derivatives. One common method is the Friedel-Crafts alkylation, where tridecane reacts with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound in large quantities, suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes by breaking down the ethylidene group.
Substitution: The compound can participate in substitution reactions, where the ethylidene group can be replaced by other functional groups such as halogens or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) under UV light or in the presence of a radical initiator.
Major Products Formed:
Oxidation: Formation of 7-ethylidene-1-tridecanol, 7-ethylidene-1-tridecanal, or 7-ethylidene-1-tridecanoic acid.
Reduction: Formation of tridecane and ethane.
Substitution: Formation of 7-chlorotridecane or 7-bromotridecane.
Applications De Recherche Scientifique
7-Ethylidenetridecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and catalysis.
Biology: Investigated for its potential role in biological systems as a signaling molecule or metabolic intermediate.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 7-Ethylidenetridecane exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the ethylidene group, which can act as a site for electrophilic or nucleophilic attack. In biological systems, it may interact with lipid membranes or proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Tridecane: A straight-chain alkane with the formula C13H28, lacking the ethylidene group.
7-Methyltridecane: Similar structure but with a methyl group instead of an ethylidene group.
7-Ethyltridecane: Contains an ethyl group at the seventh position instead of an ethylidene group.
Uniqueness: 7-Ethylidenetridecane is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the ethylidene group.
Propriétés
Numéro CAS |
91586-17-3 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
7-ethylidenetridecane |
InChI |
InChI=1S/C15H30/c1-4-7-9-11-13-15(6-3)14-12-10-8-5-2/h6H,4-5,7-14H2,1-3H3 |
Clé InChI |
IFDOUXGADWEMPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)

![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)



![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)
